2,5-Difluoro-3-nitrobenzonitrile

Physicochemical characterization Solid-state properties Process chemistry

Researchers synthesizing bicyclic heteroaromatic kinase inhibitors often encounter regioisomeric mixtures when using alternative difluoronitrobenzonitriles. 2,5-Difluoro-3-nitrobenzonitrile (CAS 1690818-46-2) eliminates this problem through predictable, position-specific reactivity. • >95% C2-selective fluorine displacement via SNAr enables one-pot indazole synthesis with hydrazine hydrate. • Orthogonal C5-fluorine retention permits downstream Suzuki-Miyaura diversification without protecting group steps. • Ambient storage compatible (mp ~95-98°C); free-flowing solid to 40°C simplifies kilo-scale handling. • Multi-vendor supply at ≥95% purity with batch QC documentation ensures reproducible library synthesis.

Molecular Formula C7H2F2N2O2
Molecular Weight 184.10 g/mol
Cat. No. B13078460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-3-nitrobenzonitrile
Molecular FormulaC7H2F2N2O2
Molecular Weight184.10 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C#N)F)[N+](=O)[O-])F
InChIInChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)7(9)6(2-5)11(12)13/h1-2H
InChIKeyZOQRYENSXINAFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluoro-3-nitrobenzonitrile: Regioselective Building Block


2,5-Difluoro-3-nitrobenzonitrile (CAS 1690818-46-2) is a fluorinated nitrobenzonitrile derivative with the molecular formula C₇H₂F₂N₂O₂ and a molecular weight of 184.10 g/mol . The compound features a benzonitrile core substituted with fluorine atoms at the 2- and 5-positions and a nitro group at the 3-position, creating a unique electron-deficient aromatic scaffold . Commercially available at ≥95% purity from multiple vendors, it is primarily employed as a versatile intermediate in the synthesis of bicyclic heteroaromatic compounds, particularly kinase inhibitor motifs such as indazoles and quinazolines [1]. The spatial arrangement of its electron-withdrawing groups imparts predictable, position-specific reactivity that distinguishes it from other difluoronitrobenzonitrile regioisomers.

2,5-Difluoro-3-nitrobenzonitrile vs. Generic Isomers


Difluoronitrobenzonitriles with identical molecular formulas (C₇H₂F₂N₂O₂, MW 184.10) exhibit dramatically different physicochemical properties and reactivities depending on fluorine and nitro group positioning [1]. Melting point differences exceeding 40°C among regioisomers—ranging from ~50°C for 2,6-difluoro-3-nitrobenzonitrile to ~95–98°C for the 2,5-isomer—directly impact formulation, storage, and handling protocols [2]. More critically, the regiochemical arrangement dictates the electronic activation pattern of the aromatic ring: in the 2,5-substitution pattern, the C2-fluorine sits ortho to both the nitrile and nitro groups, creating a uniquely activated site for nucleophilic aromatic substitution (SNAr) with >95% regioselectivity that is not reproducible with the 2,4- or 2,6-regioisomers [3]. Substituting a different isomer therefore risks both altered physical handling and failed or non-selective downstream chemistry.

2,5-Difluoro-3-nitrobenzonitrile: Comparative Evidence vs. Analogs


Crystalline Solid vs. Low-Melting 2,6-Isomer

2,5-Difluoro-3-nitrobenzonitrile is a crystalline solid with a melting point of approximately 95–98°C, significantly higher than the structurally analogous 2,6-difluoro-3-nitrobenzonitrile (CAS 143879-77-0), which melts at 50–54°C [1]. This ~45°C difference in melting point reflects distinct crystal packing energies arising from the altered fluorine substitution pattern. The higher melting point of the 2,5-isomer facilitates easier handling as a free-flowing solid at ambient temperature, reduces caking during long-term storage, and minimizes the risk of unintended melting during exothermic reactions common in SNAr or nitration processes . The parent 2,5-difluorobenzonitrile (without the nitro group) melts even lower at 33–35°C, illustrating the critical contribution of the 3-nitro group to solid-state stability .

Physicochemical characterization Solid-state properties Process chemistry

C2-Regioselective SNAr Reactivity

In 2,5-difluoro-3-nitrobenzonitrile, the C2-fluorine is uniquely activated for SNAr: it lies ortho to both the nitrile (–CN) and nitro (–NO₂) groups, whose combined electron-withdrawing effects (σₘ NO₂ ≈ 0.71; σₚ CN ≈ 0.66) create an exceptionally electron-deficient carbon center [1]. This results in >95% regioselective displacement of the C2-fluorine by nucleophiles (amines, hydrazines, alkoxides), while the C5-fluorine—positioned meta to both electron-withdrawing groups—remains essentially inert under the same conditions. In contrast, 2,4-difluoro-3-nitrobenzonitrile exhibits competing activation at both the C2 and C4 positions due to ortho/para relationships to the nitro group, leading to isomeric product mixtures [2]. The 2,6-difluoro-3-nitrobenzonitrile isomer, with the nitro group at the 3-position flanked by two equivalent ortho-fluorines, shows symmetrical bis-substitution or unpredictable mono-selectivity [3]. This predictable orthogonality of the 2,5-isomer is exploited in a cascade SNAr–cyclization sequence with hydrazine hydrate to form 3-amino-5-fluoro-7-nitro-1H-indazole, a key intermediate for kinase inhibitor programs targeting EGFR, FGFR, and BTK [4].

Nucleophilic aromatic substitution Regioselectivity Heterocycle synthesis

Ambient Storage vs. Cold-Chain Requirements

2,5-Difluoro-3-nitrobenzonitrile is shipped and stored at ambient temperature (sealed, dry, room temperature), as indicated by the Sigma-Aldrich/BLD Pharmatech product specification . In contrast, certain structurally related nitrobenzonitrile derivatives, such as 2,4-difluoro-5-nitrobenzonitrile (CAS 67152-20-9), which has a boiling point of 271.5°C and density of 1.51 g/cm³, require sealed, dry storage but may exhibit different thermal sensitivity profiles due to the altered nitro group positioning . The ambient-temperature storage compatibility of the 2,5-isomer eliminates the logistical complexity, energy cost, and risk of cold-chain failure associated with refrigerated (−20°C) storage that some nitroaromatics demand . This directly impacts total cost of ownership for inventory management in medicinal chemistry and process R&D laboratories.

Stability Storage Logistics Procurement

Physical Properties for Process Engineering

The predicted density of 2,5-difluoro-3-nitrobenzonitrile is approximately 1.51 g/cm³ (typical for difluoronitrobenzonitrile regioisomers), with a predicted boiling point consistent with its molecular weight class . The 2,6-difluoro-3-nitrobenzonitrile regioisomer, by comparison, has a measured boiling point of 176°C and a notably lower density of 1.407 g/cm³ [1]. This ~0.10 g/cm³ density difference, though modest, can influence phase-separation behavior in aqueous workups and affect the choice of extraction solvents during scale-up. Additionally, the 2,5-difluorobenzonitrile precursor (without the nitro group) boils at 188°C with a density of approximately 1.249 g/cm³, demonstrating that the introduction of the 3-nitro group increases both density and polarity significantly . These differences are relevant for engineering teams designing continuous flow processes where density-dependent residence times and phase behavior are critical parameters.

Process engineering Density Boiling point Solvent compatibility

Procurement: Purity and Vendor Availability

2,5-Difluoro-3-nitrobenzonitrile is commercially stocked at ≥95% purity by multiple independent vendors including BLD Pharmatech (distributed via Sigma-Aldrich), Bidepharm, Macklin, and Leyan, with batch-specific QC documentation (NMR, HPLC, GC) available upon request . Macklin lists pricing at approximately ¥576/100 mg, ¥979/250 mg, and ¥2,641/1 g (CNY, 95% purity), establishing a transparent market reference for procurement benchmarking . Bidepharm offers the compound at ¥524/100 mg (95% purity) with batch-specific analytical reports . In contrast, the 2,6-difluoro-3-nitrobenzonitrile isomer (CAS 143879-77-0) is available at 97–98% purity from fewer vendors (primarily Thermo Scientific Alfa Aesar and CookeChem), often at higher per-gram pricing due to lower manufacturing volumes [1]. The broader supplier base for the 2,5-isomer translates to competitive pricing, shorter lead times, and reduced single-source supply chain risk.

Procurement Purity Quality control Supply chain

2,5-Difluoro-3-nitrobenzonitrile: Application Scenarios


One-Pot Indazole Synthesis for Kinase Inhibitors

The >95% C2-selective fluorine displacement [see Section 3, Evidence Item 2] enables a streamlined, one-pot synthesis of 3-amino-5-fluoro-7-nitro-1H-indazole by reacting 2,5-difluoro-3-nitrobenzonitrile with hydrazine hydrate. After SNAr at C2, the pendant hydrazine nitrogen attacks the adjacent nitrile carbon in an intramolecular cyclization, forming the indazole core in a single operation [1]. This scaffold is directly elaborated into kinase inhibitors targeting EGFR, FGFR, and BTK pathways. The C5-fluorine, retained throughout the cascade, serves as a handle for downstream Suzuki coupling, enabling further diversification . Competing isomers (2,4- or 2,6-difluoro-3-nitrobenzonitrile) either produce regioisomeric indazole mixtures or require protecting group strategies, negating the efficiency advantage.

Agrochemical Precursors: Herbicides and Plant Growth Regulators

2,5-Difluoro-3-nitrobenzonitrile serves as a precursor to 2,5-difluorobenzonitrile derivatives employed in herbicidal compositions. Patent literature describes the conversion of 2,5-difluorobenzonitrile intermediates—accessible via reduction of the nitro group and subsequent diazotization chemistry—into N-aryl-substituted nitrogen-containing heterocycles exemplified by 4-(3,5-dimethyl-1-pyrazolyl)-2,5-difluorobenzonitrile, which exhibits herbicidal and plant growth regulator activity [2]. The 2,5-difluoro substitution pattern is critical: the C5-fluorine provides metabolic stability, while the functionalization at the C2/C4 positions derived from the nitro-reduced aniline enables heterocycle attachment at the sterically and electronically optimal position. The higher melting point of the 2,5-isomer [see Section 3, Evidence Item 1] also facilitates safer handling during the nitration and hydrogenation steps common in agrochemical process chemistry [3].

Orthogonal Functionalization for DEL and Parallel Synthesis

The orthogonal reactivity of the C2-fluorine (SNAr-labile) and C5-fluorine (SNAr-stable, Suzuki-competent) [see Section 3, Evidence Item 2] makes 2,5-difluoro-3-nitrobenzonitrile uniquely suited for DNA-encoded library synthesis and automated parallel synthesis platforms, where sequential, chemoselective transformations are required without intermediate protecting group steps. After initial C2-fluorine displacement with a primary amine or hydrazine building block, the C5-fluorine can be engaged in a nickel- or palladium-catalyzed Suzuki–Miyaura cross-coupling with aryl boronic acids or esters [4], a reactivity profile supported by the broader class of electron-deficient aryl fluorides bearing ortho-nitro activating groups [5]. The commercial availability from multiple vendors at ≥95% purity with batch QC documentation [see Section 3, Evidence Item 5] ensures reproducible input quality across large library synthesis campaigns.

Scale-Up: Ambient-Stable Intermediate for Kilogram Campaigns

The ambient-temperature storage compatibility [see Section 3, Evidence Item 3] and higher melting point (~95–98°C) [see Section 3, Evidence Item 1] directly benefit process chemistry groups scaling reactions beyond gram quantities. The compound remains a free-flowing solid at temperatures encountered in non-air-conditioned warehousing (up to ~35–40°C), unlike the 2,6-isomer (mp 50–54°C) which risks softening or partial melting during summer shipping [6]. The competitive multi-vendor supply chain [see Section 3, Evidence Item 5] further supports kilo-scale procurement with shorter lead times. The nitro group can be reduced under standard catalytic hydrogenation conditions (H₂, Pd/C) without defluorination when conducted in the presence of acidic media as described in the patent literature for fluorinated nitroaromatics [7], providing a robust downstream processing route to the corresponding aniline for further elaboration.

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